3-(1H-indol-3-yl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide
Description
Properties
IUPAC Name |
3-(1H-indol-3-yl)-N-[4-(tetrazol-1-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c25-18(10-5-13-11-19-17-4-2-1-3-16(13)17)21-14-6-8-15(9-7-14)24-12-20-22-23-24/h1-4,6-9,11-12,19H,5,10H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CORFRQWNTXUFES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)NC3=CC=C(C=C3)N4C=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide typically involves the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Tetrazole Derivative: The tetrazole ring can be synthesized by the cyclization of an azide with a nitrile in the presence of a catalyst such as zinc chloride.
Coupling Reaction: The final step involves coupling the indole and tetrazole derivatives through an amide bond formation. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole ring can undergo oxidation reactions to form various oxidized products, such as indole-2,3-dione.
Reduction: The nitro group on the tetrazole ring can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, particularly on the indole ring, to introduce various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino-tetrazole derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential antitumor and antimicrobial activities. Research indicates that derivatives of indole and tetrazole often exhibit significant biological effects due to their ability to interact with various enzymes and receptors.
Case Study: Antitumor Activity
In a study published in the European Journal of Medicinal Chemistry, derivatives of tetrazole were shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth. The incorporation of the indole structure into these compounds enhanced their efficacy against various cancer cell lines .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Research has demonstrated that tetrazole-containing compounds can exhibit broad-spectrum antimicrobial effects.
Case Study: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial properties of several indole-tetrazole derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives displayed potent inhibitory effects, suggesting their potential as new antimicrobial agents .
Neuropharmacology
The indole structure is known for its influence on serotonin receptors, making it a candidate for neuropharmacological studies. Compounds similar to 3-(1H-indol-3-yl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide may exhibit antidepressant or anxiolytic effects.
Case Study: Serotonin Receptor Modulation
Research published in Journal of Medicinal Chemistry explored the interaction of indole-tetrazole derivatives with serotonin receptors, revealing promising results for their use in treating mood disorders .
A. Microwave-Assisted Synthesis
Recent advancements have shown that microwave-assisted synthesis can enhance yield and reduce reaction times significantly compared to conventional methods. This technique has been applied effectively to synthesize tetrazole derivatives with high purity .
B. One-Pot Reactions
One-pot reactions involving readily available starting materials can simplify synthesis processes while maintaining high yields. These methods often utilize catalytic systems that facilitate the formation of both the indole and tetrazole moieties in a single reaction vessel .
Table 2: Comparison of Synthesis Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Microwave-Assisted | High yield, reduced time | Requires specialized equipment |
| One-Pot Reactions | Simplifies process | May require optimization |
Mechanism of Action
The mechanism of action of 3-(1H-indol-3-yl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, while the tetrazole ring can mimic carboxylate groups, enhancing binding affinity to certain proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
(a) Pyridine- and Phenyl-Substituted Propanamides ()
Compounds 3n , 3o , 3p , and 3q share the indole-propanamide core but differ in substituents on the amide side chain and terminal aromatic groups. For example:
(b) Thiazole-Containing Propanamides ()
Compounds 9 and 10 feature thiazole rings instead of tetrazoles:
- 9: 2-Amino-3-(1H-indol-3-yl)-N-(4-phenylthiazol-2-yl)propanamide Key difference: Thiazole rings offer distinct hydrogen-bonding and π-stacking interactions compared to tetrazoles.
(c) Benzotriazole Analogues ()
- CAS 1042416-43-2 : 3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(4-methoxyphenyl)-3-phenylpropanamide
Tetrazole vs. Triazole Derivatives
(a) Triazole-Based Propanamides ()
- N-Substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides (): Synthesized via succinic anhydride and aminoguanidine, demonstrating tautomerism that could affect reactivity and target interactions .
Table 1: Key Data for Selected Analogues
Research Findings and Implications
- Synthetic Efficiency : Pyridine-linked propanamides (e.g., 3n ) exhibit higher yields (73%) compared to trifluoromethyl-substituted analogues (3q , 17%), likely due to steric and electronic effects during coupling reactions .
- Biological Activity : Thiazole-containing derivatives () show moderate activity scores, suggesting that heterocycle choice directly impacts efficacy .
- Solubility Considerations : Methoxy and sulfamoyl substituents (e.g., CAS 1042416-43-2 and 7 ) improve aqueous solubility, a critical factor for drug bioavailability .
Biological Activity
3-(1H-indol-3-yl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide is a compound that combines the indole and tetrazole moieties, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features an indole ring and a tetrazole ring connected through a propanamide linker, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that compounds with indole and tetrazole functionalities exhibit significant antimicrobial properties. A study on similar compounds showed high activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) ranging from 0.13 to 1.0 µg/mL against resistant strains . The mechanism of action is believed to involve disruption of microbial cell membranes, enhancing the permeability to therapeutic agents.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 3-(Indol-3-yl) | 0.25 - 0.5 | Antibacterial |
| Tetrazole derivative | 0.5 - 2.0 | Antifungal |
Anticancer Activity
The anticancer potential of indole and tetrazole derivatives has been widely studied. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. In vitro studies reported IC50 values indicating effective cytotoxicity against various cancer cell lines, suggesting that the presence of the indole moiety enhances anticancer activity .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HT29 | <1.5 | Significant cytotoxicity |
| Jurkat | <2.0 | Moderate cytotoxicity |
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The indole fragment is known to interact with lipid membranes, leading to increased permeability and subsequent cell death in pathogens.
- Enzyme Inhibition : Tetrazole derivatives often serve as inhibitors for various enzymes involved in cancer progression, such as xanthine oxidase .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, further contributing to their cytotoxic effects.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in vivo:
- A study involving indole derivatives demonstrated significant reductions in tumor size in murine models when treated with related compounds, showcasing their potential as anticancer agents .
- Another investigation focused on the antimicrobial effects against multidrug-resistant strains, revealing that derivatives with both indole and tetrazole structures showed enhanced activity compared to standard antibiotics .
Q & A
Q. What are the optimal synthetic conditions for preparing 3-(1H-indol-3-yl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide with high yield and purity?
The synthesis typically involves multi-step reactions, including nucleophilic substitutions and cyclization. Key parameters include:
- Temperature control : Maintaining 50–80°C during coupling reactions to minimize side products.
- pH optimization : Adjusting to pH 6–7 during amide bond formation to enhance reaction efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates. Post-synthesis purification via column chromatography or recrystallization is critical. Analytical techniques like HPLC and NMR should confirm purity (>95%) .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
A combination of techniques is recommended:
- NMR spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., indole NH at δ 10–12 ppm, tetrazole protons at δ 8–9 ppm).
- Mass spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns.
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and identify impurities.
- FT-IR : Detect functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. What preliminary biological assays are suitable for evaluating its activity?
Initial screening should focus on:
- Enzyme inhibition assays : Test against targets like kinases or proteases using fluorogenic substrates.
- Receptor binding studies : Radioligand displacement assays (e.g., for serotonin or GABA receptors due to indole/tetrazole motifs).
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to identify IC₅₀ values .
Advanced Research Questions
Q. How can contradictory data in biological activity profiles be resolved?
Contradictions may arise from assay conditions or off-target effects. Strategies include:
- Dose-response validation : Repeat assays across multiple concentrations to confirm dose dependency.
- Selectivity panels : Compare activity against related enzymes/receptors (e.g., kinase isoforms) to identify specificity.
- Structural analogs : Synthesize derivatives to isolate pharmacophoric groups responsible for activity .
Q. What computational methods aid in understanding its interaction with biological targets?
- Molecular docking : Use software like AutoDock Vina to model binding poses with receptors (e.g., serotonin 5-HT₃ receptor).
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on tetrazole) with activity trends .
Q. How can derivatives be designed to improve metabolic stability without compromising activity?
- Bioisosteric replacement : Substitute tetrazole with carboxylate or sulfonamide groups to enhance stability.
- Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) to mask polar functionalities.
- Metabolic site blocking : Fluorinate vulnerable positions (e.g., indole C-5) to reduce oxidative degradation .
Methodological Considerations
Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction?
- Solvent screening : Use mixed-solvent systems (e.g., ethanol/water) to induce slow crystallization.
- Salt formation : Co-crystallize with counterions (e.g., HCl) to improve lattice packing.
- Cryo-cooling : Stabilize crystals at 100 K during data collection to reduce radiation damage .
Q. How to address low solubility in aqueous buffers during in vitro assays?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
- pH adjustment : Prepare stock solutions at pH 4–5 (tetrazole’s pKa ~4.9) to enhance ionization.
- Surfactants : Add Tween-80 or PEG derivatives to stabilize colloidal dispersions .
Data Analysis and Reporting
Q. How should researchers interpret conflicting cytotoxicity data across cell lines?
- Cell line variability : Compare genetic profiles (e.g., p53 status) to identify resistance mechanisms.
- Apoptosis assays : Use Annexin V/PI staining to distinguish cytostatic vs. cytotoxic effects.
- Pathway analysis : RNA-seq or proteomics can reveal differential target expression .
Q. What statistical approaches are recommended for dose-response studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
